2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol dihydrochloride
Description
Properties
IUPAC Name |
2-(4-amino-5-methylpyrazol-1-yl)ethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.2ClH/c1-5-6(7)4-8-9(5)2-3-10;;/h4,10H,2-3,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJMBVMBIIMAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCO)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The preparation of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol dihydrochloride revolves around three core stages:
- Cyclocondensation to form the pyrazole ring.
- Functionalization to introduce the 4-amino and 5-methyl groups.
- Salt formation to stabilize the compound as a dihydrochloride.
Key challenges include regioselective substitution, minimizing side reactions, and ensuring high purity during crystallization. The following sections dissect these steps using data from experimental protocols and industrial-scale processes.
Step-by-Step Preparation Methods
Condensation and Cyclization
The synthesis begins with the cyclocondensation of methyl (ethoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine to form the pyrazole core. This reaction proceeds via nucleophilic attack of the hydrazine on the ethoxymethylene group, followed by cyclization (Figure 1).
Reaction Conditions
- Solvent: Ethanol or methanol (anhydrous).
- Temperature: 70–80°C under reflux.
- Molar Ratio: 1:1.2 (cyanoacetate to hydrazine).
- Catalyst: None required; reaction proceeds thermally.
Outcome
The product, 5-amino-4-methoxycarbonyl-1-(2'-hydroxyethyl)pyrazole , is obtained in 72–85% yield after recrystallization from ethanol. The methyl group at position 5 originates from the methoxycarbonyl substituent, which is later modified.
Table 1: Optimization of Cyclocondensation
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 85 |
| Temperature | 80°C | 78 |
| Reaction Time | 4 hours | 72 |
Saponification and Decarboxylation
The methoxycarbonyl group at position 4 is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (2 M), followed by decarboxylation to remove the COOH group:
Procedure
- Saponification: Reflux the ester with NaOH (2 M) in ethanol-water (3:1) for 3 hours.
- Acidification: Adjust pH to 4–5 with HCl to precipitate 5-amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole .
- Decarboxylation: Heat the carboxylic acid at 160–170°C under nitrogen to yield 5-amino-1-(2'-hydroxyethyl)pyrazole .
Critical Notes
Nitrosation and Reduction
The 4-position is functionalized via nitrosation and subsequent reduction to introduce the amino group:
Nitrosation
- Reagents: Isoamyl nitrite in ethanol-HCl (3:1).
- Conditions: 0–5°C, 2 hours.
- Product: 5-Amino-4-nitroso-1-(2'-hydroxyethyl)pyrazole hydrochloride .
Reduction
- Method: Catalytic hydrogenation with Pd/C (5% w/w) in methanol.
- Conditions: 25°C, 1 atm H₂, 12 hours.
- Product: 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole .
Modification for 5-Methyl Target
To achieve 4-amino-5-methyl-1-(2'-hydroxyethyl)pyrazole , the nitrosation step is selectively applied to position 4, while the methyl group at position 5 is retained from the original methoxycarbonyl precursor.
Salt Formation and Purification
The free base is converted to the dihydrochloride salt for enhanced stability:
Procedure
- Dissolve the amine in ethanol.
- Add concentrated HCl (2 equiv.) dropwise at 0°C.
- Evaporate under reduced pressure and recrystallize from ethanol-diethyl ether.
Table 2: Salt Formation Parameters
| Parameter | Optimal Condition | Purity (%) |
|---|---|---|
| Solvent | Ethanol | 99.5 |
| HCl Equivalents | 2.0 | 98.7 |
| Recrystallization Solvent | Ethanol-Ether | 99.1 |
Comparative Analysis of Methodologies
Alternative Reduction Strategies
Recent advances propose using tin(II) chloride in concentrated HCl for nitroso group reduction, achieving 88% yield without requiring hydrogenation equipment. However, this method generates tin waste, complicating large-scale applications.
Table 3: Reduction Method Comparison
| Method | Catalyst | Yield (%) | Scalability |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C | 92 | High |
| Tin(II) Chloride | SnCl₂ | 88 | Moderate |
Recent Advances and Alternative Approaches
Challenges and Optimization Strategies
Byproduct Formation
Ester Hydrolysis
Oxidation of Amino Groups
Crystallization Difficulties
Improving Crystal Purity
- Strategy: Use anti-solvent crystallization with tert-butyl methyl ether.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine .
Scientific Research Applications
2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyrazole derivatives with dihydrochloride modifications. Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
Core Heterocycle: The target compound’s pyrazole ring contrasts with imidazole (e.g., 2-amino-1-(1H-imidazol-4-yl)ethan-1-ol dihydrochloride) and pyrrolidine (e.g., 1,3-dimethylpyrrolidin-3-amine dihydrochloride).
Substituent Effects: The 4-amino and 5-methyl groups on the pyrazole ring may confer selectivity in enzyme inhibition compared to difluoromethyl or aryl-substituted analogues (e.g., 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride) .
Salt Form: Dihydrochloride salts generally improve aqueous solubility over free bases or mono-salts, critical for in vitro assays and formulation development. This is a shared advantage with 1,3-dimethylpyrrolidin-3-amine dihydrochloride .
Applications :
- Unlike the agrochemical-focused difluoromethyl derivative , the target compound’s simpler substituents suggest utility in early-stage medicinal chemistry, such as kinase inhibitor design.
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis is likely streamlined compared to bulkier analogues (e.g., aryl-substituted pyrazoles), as evidenced by its commercial availability .
- Biological Data Gap : While analogues like levocetirizine dihydrochloride (CAS: 130018-87-0) have well-documented antihistaminic activity , pharmacological data for the target compound remain sparse.
- Structural Analysis Tools : Programs like SHELXL (used for crystallographic refinement) could resolve its 3D conformation, aiding in structure-activity relationship studies .
Notes
- Evidence Limitations : Direct pharmacological or kinetic data for the target compound are absent in the provided sources. Comparisons rely on structural extrapolation and analogue data.
- Methodological Considerations : Structural comparisons assume similar salt-form behavior; variations in counterion effects (e.g., chloride vs. acetate) may alter solubility or stability.
- Future Directions : Prioritize in vitro testing for receptor binding, solubility assays, and synthetic derivatization to expand its utility.
Biological Activity
2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring with an amino group and a hydroxyl group, which are crucial for its interaction with biological targets. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 4-amino-5-methyl-1H-pyrazole with ethylene oxide in the presence of a base such as sodium hydroxide or potassium carbonate. This process facilitates the nucleophilic attack on ethylene oxide, leading to the formation of the desired product. Industrial methods may utilize continuous flow reactors to optimize yield and purity while minimizing by-products.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that it may exhibit anti-inflammatory , anticancer , and antimicrobial properties.
The mechanisms through which 2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol exerts its effects include:
- Enzyme Inhibition : The amino and hydroxyl groups facilitate binding to active sites on enzymes, potentially inhibiting their activity through hydrogen bonding.
- Modulation of Biological Pathways : By interacting with receptors, the compound may influence various signaling pathways involved in disease processes.
Research Findings
Recent studies have highlighted the compound's potential in several therapeutic areas:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of derivatives similar to 2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Effects
Research has demonstrated that compounds with a similar structure possess notable anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This suggests that 2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol could be explored further as an anti-inflammatory agent .
Case Studies
Several case studies have investigated the biological effects of this compound:
- Case Study on Anticancer Activity : A recent study focused on the anticancer potential of pyrazole derivatives, including 2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol. The findings indicated that these compounds could induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation.
- Antimicrobial Efficacy Study : In vitro tests showed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibacterial agents .
Comparative Analysis
To understand the uniqueness and potential applications of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol, it is essential to compare it with similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 2-(5-amino-1H-pyrazol-1-yl)ethanol | Structure | Antibacterial |
| 2-(4-amino-pyrazole)acetic acid | Structure | Anti-inflammatory |
Q & A
Q. What are the standard synthetic routes for 2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol dihydrochloride, and how are intermediates purified?
The synthesis typically involves coupling a pyrazole precursor (e.g., 4-amino-5-methyl-1H-pyrazole) with a halogenated ethanol derivative under nucleophilic substitution conditions. For example, reacting 4-amino-5-methyl-1H-pyrazole with 2-chloroethanol in the presence of a base like triethylamine, followed by dihydrochloride salt formation using HCl gas or concentrated HCl in a solvent like ethanol . Purification often employs column chromatography (e.g., ethyl acetate/hexane mixtures) or recrystallization from polar solvents (e.g., 2-propanol) . Purity assessment (≥95%) is verified via HPLC or NMR .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR/IR : Confirm functional groups (e.g., NH₂, OH) and pyrazole ring integrity.
- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks using programs like SHELXL .
- Mass spectrometry : Validate molecular weight and fragmentation patterns.
- Elemental analysis : Ensure stoichiometry of the dihydrochloride salt .
Q. Why is the dihydrochloride salt form preferred in pharmacological studies?
The hydrochloride salt improves aqueous solubility and bioavailability by enhancing ionic interactions with biological targets. This is critical for in vitro assays (e.g., enzyme inhibition) and pharmacokinetic profiling .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic models?
Discrepancies (e.g., tautomeric forms in NMR vs. X-ray data) require cross-validation:
- DFT calculations : Predict stable tautomers and compare with experimental NMR chemical shifts.
- High-resolution crystallography : Use SHELXL to refine occupancy ratios for disordered atoms .
- Variable-temperature NMR : Probe dynamic equilibria in solution .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Lower temperatures (−20°C to −15°C) minimize side reactions during diazomethane-mediated steps .
Q. How does the hydrochloride salt influence the compound’s polymorphism or hydrate formation?
The dihydrochloride salt can adopt multiple crystalline forms depending on crystallization conditions. To characterize:
- Perform solvent screen assays (e.g., water, ethanol, acetonitrile).
- Analyze thermal behavior via DSC/TGA to identify hydrate/anolyt transitions.
- Compare powder XRD patterns with single-crystal data .
Q. What experimental approaches validate the compound’s proposed mechanism of action in biological systems?
- Molecular docking : Simulate interactions with target proteins (e.g., kinase active sites).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics.
- SAR studies : Modify the pyrazole’s substituents (e.g., methyl to ethyl) and correlate with activity trends .
Methodological Considerations
Q. Table 1: Key Parameters for Crystallographic Refinement Using SHELXL
Q. Table 2: Common Impurities and Mitigation Strategies
| Impurity | Source | Removal Method |
|---|---|---|
| Unreacted pyrazole | Incomplete coupling | Column chromatography (SiO₂) |
| Hydrochloride byproducts | Salt precipitation | Recrystallization (ethanol/H₂O) |
| Solvent residues | Inadequate drying | Rotary evaporation (≤0.1 mbar) |
| Reference : |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
